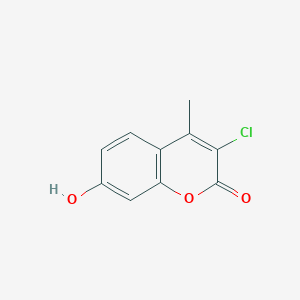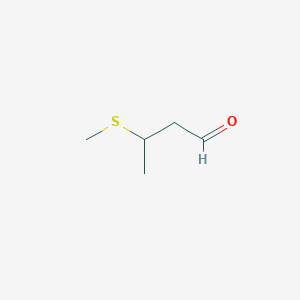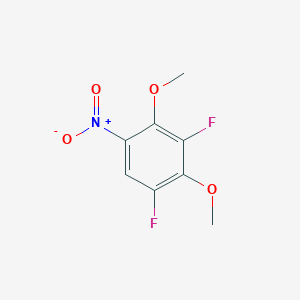
Magnesium monoethylfumarate
説明
Magnesium monoethylfumarate is a compound with the molecular formula C12H14MgO8 . It is also known by other names such as 2-Butenedioic acid, monoethyl ester, magnesium salt, and Fumaric acid monoethyl ester magnesium salt .
Molecular Structure Analysis
The molecular structure of Magnesium monoethylfumarate consists of 12 carbon atoms, 14 hydrogen atoms, one magnesium atom, and eight oxygen atoms . The average mass of the molecule is 310.540 Da, and the monoisotopic mass is 310.053894 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Magnesium monoethylfumarate are not detailed in the available literature, magnesium ions are known to play a significant role in various chemical reactions. For instance, magnesium ions are involved in the regulation of the movement of ions through channels within myocardial tissues .
科学的研究の応用
Automotive Industry : Magnesium, including its derivatives, is researched for potential use in various vehicle modules such as the drive train, interior, body, and chassis (Friedrich & Schumann, 2001).
Healthcare and Medicine :
- Supplementation Benefits : Magnesium supplementation is beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).
- Biomedical Applications : Surface modification of magnesium enhances its performance in cardiovascular stents, orthopaedic bone screws, and bone tissue engineering (Mahapatro, Matos Negrón, & Gomes, 2016).
- Neuroprotection : Magnesium sulfate has been studied as a neuroprotective agent in pediatric traumatic brain injury (Natale et al., 2006).
- Bone Tissue Engineering : MgO nanoparticles enhance osteoblast adhesion and proliferation in bone tissue engineering applications (Hickey et al., 2015).
- Orthopedic Implants : Rare earth elements in magnesium alloys contribute to the development of advanced biodegradable orthopedic implants (Weng et al., 2021).
- Anesthesiology : Magnesium has antinociceptive, anesthetic, and neuroprotective effects (Herroeder et al., 2011).
- Magnesium Biomaterials : Magnesium has a long history in biomedical applications, particularly in orthopedics (Walker et al., 2014).
Biomedical Coatings :
- Corrosion Resistance and Biocompatibility : Functionalized polymer coatings on biodegradable magnesium alloys improve corrosion resistance and biocompatibility (Li et al., 2018).
Industrial Applications :
- Antibacterial Agent and Flame Retardant : Magnesium hydroxide and oxide are used as antibacterial agents and flame retardants (Pilarska, Klapiszewski, & Jesionowski, 2017).
- Orthopedic Implant Performance : Magnesium alloys have advantages over other materials in orthopedic implants due to superior biomedical performance (Radha & Sreekanth, 2017).
Immunology :
- Impact on Immune Response : Dietary magnesium influences inflammation, apoptosis, and innate immune cell populations, impacting the immune response in specific groups like athletes and the elderly (Tam et al., 2003).
Cardiovascular Health :
- Treatment of Myocardial Infarction : Magnesium is a factor in the treatment of acute myocardial infarction and atherosclerosis (Elin, 1994).
Coating Stability : Phosphonic nanocoatings on magnesium are stable under oxidative conditions, suitable for biomedical applications (Mahapatro, Negrón, & Nguyen, 2015).
Tissue Engineering : Magnesium scaffolds coated with specific materials show significant improvement in biodegradability for tissue engineering applications (Yazdimamaghani et al., 2015).
Cardiovascular Stents : Functionalized coatings on magnesium alloys for cardiovascular stents have been developed to regulate degradation behavior and biofunction (Zhang et al., 2021).
Corrosion Assessment : In vitro tests assess the biocorrosion rates and mechanisms of magnesium and its alloys (Kirkland, Birbilis, & Staiger, 2012).
Cytotoxic and Antiproliferative Profiles : Magnesium monoethylfumarate shows specific profiles in keratinocyte cultures (Sebök, Bonnekoh, Geisel, & Mahrle, 1994).
Manufacturing Cost Reduction : The twin-roll strip casting of magnesium alloy aims to reduce manufacturing costs of magnesium sheets (Liang & Cowley, 2004).
Magnesium Status Assessment : Assessing total body magnesium status in humans remains a challenge, but serum Mg levels are useful for detecting severe deficiency (Arnaud, 2008).
Safety and Hazards
The safety data sheet for magnesium suggests that it is a flammable solid and may catch fire if it comes in contact with heat, sparks, open flames, or hot surfaces . It also indicates that in contact with water, magnesium releases flammable gas . Therefore, it is recommended to handle magnesium and its compounds with care, keeping them away from heat sources and water .
特性
IUPAC Name |
magnesium;(E)-4-ethoxy-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRSUSHKGQBNV-SYWGCQIGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14MgO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium monoethylfumarate | |
CAS RN |
83918-60-9 | |
| Record name | Magnesium monoethylfumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium monoethylfumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium diethyl difumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MONOETHYLFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5767608S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)










